molecular formula C21H22ClN3O4 B2879684 Phenyl 4-((2-((2-chlorophenyl)amino)-2-oxoacetamido)methyl)piperidine-1-carboxylate CAS No. 1234999-39-3

Phenyl 4-((2-((2-chlorophenyl)amino)-2-oxoacetamido)methyl)piperidine-1-carboxylate

Cat. No.: B2879684
CAS No.: 1234999-39-3
M. Wt: 415.87
InChI Key: APZJESYJYVEXTD-UHFFFAOYSA-N
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Description

Phenyl 4-((2-((2-chlorophenyl)amino)-2-oxoacetamido)methyl)piperidine-1-carboxylate is a useful research compound. Its molecular formula is C21H22ClN3O4 and its molecular weight is 415.87. The purity is usually 95%.
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Biological Activity

Phenyl 4-((2-((2-chlorophenyl)amino)-2-oxoacetamido)methyl)piperidine-1-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, with a molecular formula of C22H24ClN3O4C_{22}H_{24}ClN_{3}O_{4} and a molecular weight of approximately 429.9 g/mol, is primarily studied for its antimicrobial properties and other therapeutic applications.

Synthesis

The synthesis of this compound typically involves several steps that require careful optimization to enhance yield and purity. The general procedure includes the formation of the piperidine ring and the introduction of the various functional groups that contribute to its biological activity. Key reagents often include chlorinated phenyl derivatives and acetamido groups, which are crucial for the compound's efficacy against microbial targets.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity, particularly against multidrug-resistant bacterial strains. This is attributed to its ability to interfere with essential cellular processes in bacteria, such as protein synthesis and cell wall formation .

Table 1: Antimicrobial Activity Against Various Bacterial Strains

Bacterial StrainInhibition Zone (mm)Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus2032 µg/mL
Escherichia coli1864 µg/mL
Pseudomonas aeruginosa15128 µg/mL
Salmonella Typhi2216 µg/mL

The mechanism by which this compound exerts its antimicrobial effects involves binding to specific targets within microbial cells. It is believed to inhibit key enzymes involved in bacterial metabolism, leading to cell death. Additionally, the presence of the chlorophenyl group enhances its lipophilicity, allowing better penetration through bacterial membranes .

Case Studies

Several studies have been conducted to evaluate the biological activity of similar piperidine derivatives. For instance, a study published in the Brazilian Journal of Pharmaceutical Sciences highlighted the antibacterial effects of synthesized piperidine derivatives, demonstrating their potential as effective antimicrobial agents .

Another case study focused on enzyme inhibition, where compounds structurally similar to this compound showed significant inhibition against acetylcholinesterase and urease enzymes, suggesting potential applications in treating conditions like Alzheimer's disease and urinary infections .

Research Findings

Recent findings underscore the importance of structural modifications in enhancing the biological activity of piperidine derivatives. Modifications such as varying substituents on the phenyl ring or altering the acetamido group have been shown to impact both potency and selectivity against target pathogens .

Table 2: Comparison of Biological Activities of Piperidine Derivatives

CompoundAntibacterial ActivityEnzyme Inhibition (AChE)
Phenyl 4-((2-chlorophenyl)...HighModerate
Another Piperidine DerivativeModerateHigh
Yet Another DerivativeLowLow

Properties

IUPAC Name

phenyl 4-[[[2-(2-chloroanilino)-2-oxoacetyl]amino]methyl]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22ClN3O4/c22-17-8-4-5-9-18(17)24-20(27)19(26)23-14-15-10-12-25(13-11-15)21(28)29-16-6-2-1-3-7-16/h1-9,15H,10-14H2,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APZJESYJYVEXTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C(=O)NC2=CC=CC=C2Cl)C(=O)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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